
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate is a complex organic compound characterized by the presence of multiple halogen atoms (iodine and chlorine) and a xanthene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of iodine and chlorine atoms through halogenation reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce the carbonyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or dehalogenated compounds.
Scientific Research Applications
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a fluorescent marker due to its xanthene core.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and xanthene core play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5,7-Tetraiodo-3-oxo-9-phenyl-3H-xanthen-6-YL acetate
- 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthene
Uniqueness
2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate is unique due to the presence of both iodine and chlorine atoms, which confer distinct chemical properties and reactivity. Its xanthene core also contributes to its fluorescence, making it valuable in various applications.
Properties
IUPAC Name |
[2,4,5,7-tetraiodo-6-oxo-9-(2,3,4,5-tetrachlorophenyl)xanthen-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H6Cl4I4O4/c1-5(30)32-21-11(27)4-8-12(6-2-9(22)14(24)15(25)13(6)23)7-3-10(26)18(31)16(28)19(7)33-20(8)17(21)29/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISJVTJQQUSSCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C3C=C(C(=O)C(=C3OC2=C1I)I)I)C4=CC(=C(C(=C4Cl)Cl)Cl)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H6Cl4I4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
971.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)
![2-[2-[(2-amino-2-carboxyethyl)amino]-2-oxoethyl]-4-[2-[(4-carboxy-4-oxobutanoyl)amino]ethylamino]-2-hydroxy-4-oxobutanoic acid](/img/structure/B591466.png)
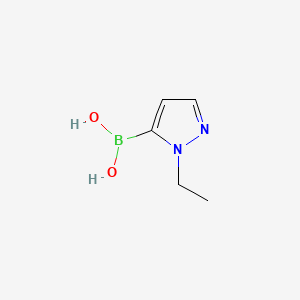
![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)
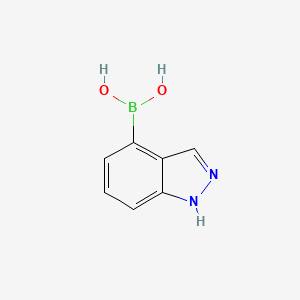
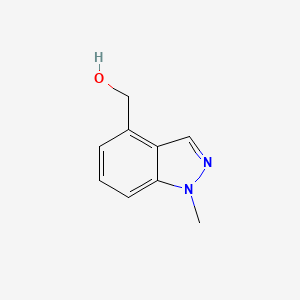

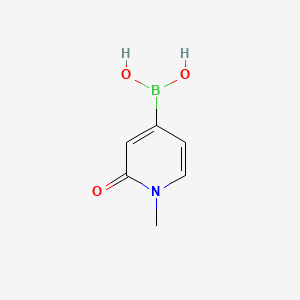
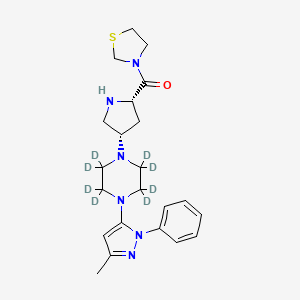
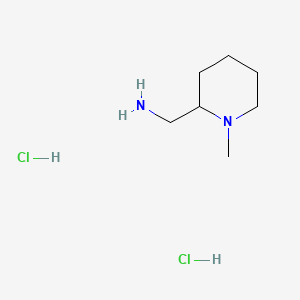
![2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate](/img/structure/B591479.png)
![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
